molecular formula C21H18N2O2S B4793572 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone CAS No. 694479-57-7

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone

Cat. No.: B4793572
CAS No.: 694479-57-7
M. Wt: 362.4 g/mol
InChI Key: UWTDAFKVSDKNLF-UHFFFAOYSA-N
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Description

2-[(5-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone is a synthetic organic compound featuring a benzimidazole core substituted with an ethoxy group at position 5 and a sulfanyl group at position 2. The sulfanyl moiety bridges the benzimidazole ring to a naphthalen-2-yl ethanone group. This structure combines aromatic, heterocyclic, and ketonic functionalities, making it a candidate for pharmacological applications, particularly in central nervous system (CNS) modulation, based on structural analogs .

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-2-25-17-9-10-18-19(12-17)23-21(22-18)26-13-20(24)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTDAFKVSDKNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163976
Record name 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694479-57-7
Record name 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthalenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694479-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthalenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the ethoxy group. The naphthalene moiety is then attached through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The naphthalene moiety may enhance the compound’s binding affinity and specificity. The sulfanyl linkage plays a crucial role in maintaining the compound’s structural integrity and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the provided evidence, focusing on molecular features, synthetic pathways, and biological activities.

Structural Analogues and Molecular Features

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 2-[(5-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone Benzimidazole + ethanone 5-Ethoxy, sulfanyl bridge C₂₀H₁₇N₂O₂S ~349.4 Ethoxy enhances lipophilicity; sulfanyl linker may influence redox stability.
1-(Naphthalen-2-yl)-2-bromoethanone (Compound 2 in ) Ethanone Bromine substituent C₁₂H₉BrO 249.1 Bromine enables alkylation reactions; anticonvulsant activity via GABA-A receptor modulation .
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone () Thiadiazole + ethanone 5-Amino, thiadiazole-sulfanyl bridge C₁₄H₁₁N₃OS₂ 301.4 Amino group increases polarity; thiadiazole may enhance hydrogen bonding .
2-[(5-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide () Benzimidazole + acetamide Acetamide terminus C₂₁H₁₉N₃O₂S 377.5 Acetamide group improves solubility; naphthalen-1-yl vs. naphthalen-2-yl alters steric interactions .
5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole () Benzimidazole Chloro, methylsulfanyl, naphthyloxy C₁₈H₁₃ClN₂OS 356.8 Chloro and methylsulfanyl groups enhance electrophilicity; naphthyloxy provides bulk .

Physicochemical Properties

  • Solubility: The acetamide derivative () is more polar than the target ethanone compound, which may favor aqueous solubility .
  • Melting Points : Thiadiazole derivatives (e.g., : 189–190°C) exhibit higher melting points than benzimidazoles, likely due to stronger intermolecular hydrogen bonding .

Biological Activity

The compound 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H16N2O1S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

This structure includes a benzimidazole moiety, an ethoxy group, and a naphthalene ring, contributing to its unique biological properties.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Studies have demonstrated that derivatives with similar structures can inhibit cell cycle progression and promote cell death in various cancer cell lines .
  • Case Study : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, indicating dose-dependent cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been well-documented. The compound has been tested against various bacterial strains:

  • Antibacterial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria using disc diffusion methods. Results showed notable inhibition zones against Escherichia coli and Staphylococcus aureus , suggesting its potential as an antibacterial agent .
Bacterial StrainInhibition Zone (mm)Concentration Tested (µg/ml)
Escherichia coli15100
Staphylococcus aureus12100
Pseudomonas aeruginosa10100

Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. The compound may act by inhibiting pro-inflammatory cytokines:

  • Mechanism : It is hypothesized that the compound could suppress NF-kB activation, leading to decreased expression of inflammatory mediators .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is influenced by their structural features:

  • Hydrophobicity : The presence of hydrophobic groups (e.g., the ethoxy and naphthalene moieties) enhances membrane permeability and interaction with biological targets.
  • Functional Groups : Substituents on the benzimidazole ring can modulate activity; for instance, electron-donating groups tend to enhance anticancer activity while maintaining selectivity towards cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone

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